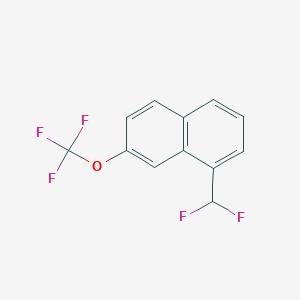

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene

Description

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a polyfluorinated naphthalene derivative characterized by a difluoromethyl (-CF2H) group at the 1-position and a trifluoromethoxy (-OCF3) group at the 7-position. These substituents impart unique electronic and steric properties, enhancing lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs. The compound’s structure positions it as a candidate for applications in pharmaceuticals, agrochemicals, or materials science, where fluorine’s inductive effects and bioisosteric properties are advantageous .

Properties

Molecular Formula |

C12H7F5O |

|---|---|

Molecular Weight |

262.17 g/mol |

IUPAC Name |

1-(difluoromethyl)-7-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H7F5O/c13-11(14)9-3-1-2-7-4-5-8(6-10(7)9)18-12(15,16)17/h1-6,11H |

InChI Key |

SXECFWDDGYCJPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed C–H Functionalization

A nickel-catalyzed cross-coupling method enables direct difluoromethylation of prefunctionalized naphthalenes. For example, 7-(trifluoromethoxy)naphthalen-1-yl boronic acid undergoes coupling with difluoromethyl halides in the presence of Ni(OTf)₂ and ligands such as dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine). Key steps include:

- Reagents : Ni(OTf)₂ (5 mol%), dtbpy (5 mol%), PCy₃ (10 mol%), K₂CO₃ (3.0 equiv), 1,4-dioxane solvent.

- Conditions : 80°C for 24 h under N₂ atmosphere.

- Yield : 51–85% (isolated as colorless solids).

This method benefits from mild conditions but requires pre-installation of the trifluoromethoxy group.

Palladium-Mediated Ullmann Coupling

The trifluoromethoxy group can be introduced via Ullmann coupling using 1-iodo-7-(difluoromethyl)naphthalene and CuI/trans-bis(triphenylphosphine)palladium(II) chloride. A representative procedure involves:

- Reagents : 1-iodo-7-(difluoromethyl)naphthalene, CuI (10 mol%), Pd(PPh₃)₂Cl₂ (5 mol%), Cs₂CO₃ (2.0 equiv), DMF/H₂O (10:1).

- Conditions : Microwave irradiation at 150°C for 30 min.

- Yield : 13–34% (limited by competing homo-coupling).

Sequential Electrophilic Substitution

Directed Trifluoromethoxylation

Trifluoromethoxy installation precedes difluoromethylation due to its stronger electron-withdrawing nature. 7-Hydroxynaphthalene is treated with trifluoromethyl triflate (TfOTf) in the presence of a base (e.g., 2,6-lutidine) to yield 7-(trifluoromethoxy)naphthalen-1-ol. Subsequent difluoromethylation proceeds via:

Friedel-Crafts Alkylation

Direct difluoromethylation of 7-(trifluoromethoxy)naphthalene via Friedel-Crafts alkylation is challenging due to deactivation of the aromatic ring. However, using a superacidic medium (HF/SbF₅), difluoromethyl chloride (ClCF₂H) reacts at the 1-position:

Halogen Exchange Strategies

Fluorination of Chlorinated Precursors

1-Chloro-7-(trifluoromethoxy)naphthalene undergoes halogen exchange with KF in the presence of crown ethers:

- Reagents : KF (3.0 equiv), 18-crown-6 (1.5 equiv), DMSO, 120°C.

- Yield : 45% (mixture of mono- and di-fluorinated products).

Challenges and Optimization

Regioselectivity Control

The naphthalene system’s inherent reactivity favors substitution at the α-position (positions 1, 4, 5, 8). Installing groups at the β-position (e.g., 7-position) requires directing groups or steric hindrance. For example, using bulky ligands (dtbpy) in nickel catalysis improves β-selectivity.

Stability of Intermediates

Difluoromethyl radicals generated during reactions tend to dimerize, reducing yields. Additives like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) suppress this side reaction.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Ni-Catalyzed Coupling | Ni(OTf)₂, dtbpy | 51–85 | High regioselectivity | Requires prefunctionalized boronic acids |

| Ullmann Coupling | CuI, Pd(PPh₃)₂Cl₂ | 13–34 | Direct C–O bond formation | Low yield due to competing reactions |

| Electrophilic Substitution | TfOTf, ClCF₂H | 30–60 | Simplicity | Harsh conditions, poor selectivity |

| Halogen Exchange | KF, 18-crown-6 | 45 | Utilizes cheap reagents | Mixture formation, moderate yield |

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced naphthalene derivatives .

Scientific Research Applications

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorinated groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological molecules. This can lead to modulation of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares substituent effects, electronic properties, and inferred physical characteristics of 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene with structural analogs:

Key Observations:

- Trifluoromethoxy (-OCF3) vs. Methoxy (-OCH3): The -OCF3 group in the target compound increases lipophilicity and resistance to enzymatic cleavage compared to -OCH3 in 1,4-dimethoxynaphthalene, making it more suitable for environments requiring prolonged stability .

- Difluoromethyl (-CF2H) vs.

Toxicological and Metabolic Profiles

For example:

Biological Activity

1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both difluoromethyl and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

- Molecular Formula : C12H8F5O

- Molecular Weight : 262.18 g/mol

- Structural Features : The compound consists of a naphthalene ring substituted with difluoromethyl and trifluoromethoxy groups, which contribute to its distinct chemical properties.

Biological Activity

The biological activity of this compound can be attributed to its enhanced interactions with biological targets due to its fluorinated substituents. These properties allow the compound to mimic other functional groups while potentially improving binding affinity to biological targets.

- Lipophilicity : The fluorinated groups increase the compound's lipophilicity, facilitating effective interactions with hydrophobic regions of proteins and other biomolecules.

- Metabolic Stability : The introduction of fluorine atoms enhances the compound's resistance to metabolic degradation, which is crucial for maintaining bioavailability in pharmacological applications.

Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Notably, research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

Table 1: Comparison of Biological Activities of Fluorinated Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Dual substitution pattern | Potential drug candidate with enhanced binding affinity |

| BAY-069 | Pyrimidinedione derivative | Potent BCAT1/2 inhibitor | High cellular activity, selectivity for BCAT1 |

| Trifluoromethylbenzene | Benzene with trifluoromethyl group | Simpler structure | Limited biological activity compared to naphthalene derivatives |

Case Studies

- Inhibition Studies : A study investigating the inhibition of branched-chain amino acid transaminases (BCAT) demonstrated that compounds with similar structures to this compound showed promising inhibitory effects on enzymatic activity, indicating potential therapeutic applications in metabolic disorders .

- Drug Design Applications : The structural characteristics of this compound suggest its utility as a bioisostere in drug design, where it can replace less stable functional groups while maintaining or enhancing biological activity .

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-(Difluoromethyl)-7-(trifluoromethoxy)naphthalene, and how should data interpretation be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to confirm the presence and position of fluorine substituents, as fluorine’s high sensitivity (~94% of ) allows precise detection. NMR can resolve aromatic protons and substituent effects.

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS identifies molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is suitable for non-volatile derivatives.

- Infrared (IR) Spectroscopy: Validate functional groups (e.g., C-F stretches at 1000–1300 cm).

- Validation: Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) and compare to structurally similar compounds .

Q. How can researchers design initial toxicity screening assays for this compound in in vitro models?

Methodological Answer:

- Cell Lines: Use hepatic (HepG2) or pulmonary (A549) cell lines due to naphthalene derivatives’ known hepatotoxic and respiratory effects.

- Endpoints: Measure viability (MTT assay), oxidative stress (ROS detection), and apoptosis (caspase-3 activation).

- Dose Range: Start with 0.1–100 µM, based on EC values of analogous fluorinated naphthalenes. Include positive controls (e.g., naphthalene for comparative toxicity).

- Data Normalization: Normalize to solvent controls (DMSO ≤0.1%) and account for fluorophore interference in assays .

Advanced Research Questions

Q. How can contradictions in reported toxicological data for this compound be systematically resolved?

Methodological Answer:

- Risk of Bias Assessment: Apply tools like Table C-7 ( ) to evaluate study quality (e.g., randomization, blinding). Prioritize studies with "High Initial Confidence" ( ).

- Meta-Analysis: Pool data using PRISMA guidelines, stratifying by species, exposure route, and dose. Use statistical models (e.g., random-effects) to account for heterogeneity.

- Example: Discrepancies in hepatotoxicity may arise from differences in metabolic activation (e.g., cytochrome P450 isoforms in rodents vs. humans) .

Q. What experimental designs are critical for assessing environmental degradation pathways of this compound in aquatic systems?

Methodological Answer:

- Microcosm Studies: Simulate aquatic environments with sediment/water ratios of 1:10. Monitor degradation via LC-MS/MS, targeting intermediates like difluoromethyl carboxylic acids.

- Conditions: Vary pH (5–9), UV exposure, and microbial activity (use sterile controls).

- Half-Life Calculation: Apply first-order kinetics to degradation data.

- Table: Key parameters for environmental fate studies:

| Parameter | Recommended Value |

|---|---|

| Temperature | 25°C ± 2°C |

| Sampling Intervals | 0, 7, 14, 28 days |

| Analytical Method | EPA Method 1694 (modified for fluorinated analytes) |

| Reference . |

Q. How do the difluoromethyl and trifluoromethoxy groups influence metabolic stability in in vivo models?

Methodological Answer:

- Metabolic Resistance: Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation. Use -labeled compound to track metabolites via radiometric HPLC.

- Binding Affinity: Perform molecular docking studies with targets like COX-2 or AhR, comparing to non-fluorinated analogs.

- Key Finding: Trifluoromethoxy groups enhance lipid solubility (logP ↑), increasing blood-brain barrier penetration .

Q. What frameworks are recommended for systematic reviews of this compound’s health effects?

Methodological Answer:

- Data Extraction: Follow Table C-2 ( ) to collect species, exposure duration, and outcomes (e.g., hepatic/renal effects).

- Confidence Rating: Use ’s criteria (High/Moderate/Low) to weight studies.

- Integration: Apply ATSDR’s 8-step process ( ), focusing on hazard identification (Step 7) and dose-response analysis .

Q. How should in vivo toxicokinetic studies be designed to evaluate species-specific differences?

Methodological Answer:

- Models: Use rodents (oral/gavage) and primates (IV infusion) for comparative pharmacokinetics.

- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose. Measure parent compound and metabolites via UPLC-QTOF.

- Key Parameter: Calculate clearance (CL) and volume of distribution () using non-compartmental analysis (WinNonlin®).

- Species Scaling: Allometric principles (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.